5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a halogenated derivative of tetrahydronaphthalene. This compound is characterized by the presence of bromine and chlorine atoms at the 5th and 6th positions, respectively, on the naphthalene ring. It has a molecular formula of C10H11BrClN and a molecular weight of 260.56 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of 1,2,3,4-tetrahydronaphthalene followed by amination. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and solvents to ensure selective halogenation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using automated reactors to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group.
Reduction: The compound can be reduced to remove halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution can produce various functionalized naphthalene derivatives .
Scientific Research Applications
5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the chlorine atom at the 6th position.
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom at the 5th position.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks both halogen atoms.
Uniqueness
5-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C10H11BrClN |
---|---|
Molecular Weight |
260.56 g/mol |
IUPAC Name |
5-bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11BrClN/c11-10-7-2-1-3-9(13)6(7)4-5-8(10)12/h4-5,9H,1-3,13H2 |
InChI Key |
PEVBOOUDFHGWHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C(=C(C=C2)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.